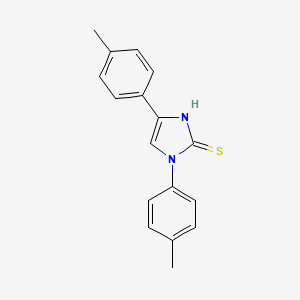

1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol

Description

Properties

Molecular Formula |

C17H16N2S |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

3,5-bis(4-methylphenyl)-1H-imidazole-2-thione |

InChI |

InChI=1S/C17H16N2S/c1-12-3-7-14(8-4-12)16-11-19(17(20)18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,20) |

InChI Key |

ANVRIOMDLFMRPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE typically involves the reaction of 4-methylbenzaldehyde with ethylenediamine to form the intermediate Schiff base. This intermediate is then cyclized in the presence of sulfur to yield the desired imidazole thione compound. The reaction conditions generally include:

Temperature: The reaction is carried out at elevated temperatures, typically around 100-150°C.

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Sulfur is used as a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE involves its interaction with biological targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Target Compound vs. 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

- Substituents :

- Electronic Properties: Methoxy groups in the analog increase electron density on the imidazole ring, enhancing solubility in polar solvents.

- Molecular Weight :

Target Compound vs. 4,4'-(1,4-phenylene)bis[2,5-diphenyl-1H-imidazole]

- Structural Features: Target: Monomeric imidazole with methylphenyl and thiol groups. Analog: Bis-imidazole linked via a phenylene bridge, fully substituted with phenyl groups .

- Applications :

- The bis-imidazole analog’s rigid structure favors π-π stacking, making it suitable for materials science (e.g., organic semiconductors).

- The target’s thiol group enables applications in metal-organic frameworks (MOFs) or as a cysteine protease inhibitor in drug discovery.

Biological Activity

1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an imidazole ring with two para-substituted methylphenyl groups and a thiol (-SH) functional group. The presence of the thiol group is crucial for its biological interactions, allowing the compound to act as a nucleophile and participate in various biochemical processes.

Biological Activities

1. Antimicrobial Properties

Research indicates that 1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol exhibits notable antimicrobial and antifungal properties. The mechanism of action involves the formation of covalent bonds with biological targets such as proteins and enzymes, leading to inhibition of their activity.

2. Anticancer Potential

Similar compounds have shown promise in anticancer research. For instance, imidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cancer cell proliferation . The structural characteristics of 1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol may also contribute to its potential as an anticancer agent.

3. Enzyme Inhibition

The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Inhibition of COX-1 and COX-2 can lead to anti-inflammatory effects, making this compound a candidate for further development in treating inflammatory diseases .

The biological activity of 1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol can be attributed to several mechanisms:

- Nucleophilic Attack : The thiol group can undergo nucleophilic attacks on electrophilic sites within proteins, potentially leading to enzyme inhibition.

- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding with various biological targets, influencing their function.

- π-π Interactions : The aromatic rings may engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their activity.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Exhibits antimicrobial properties | |

| Anticancer | Induces apoptosis; inhibits tubulin polymerization | |

| COX Inhibition | Significant inhibitory effects on COX enzymes |

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of structurally related imidazole compounds on breast cancer cell lines. These compounds demonstrated significant G2/M phase cell cycle arrest and induced apoptosis in MCF-7 cells (IC50 values ranging from 52 nM to 74 nM) . Although specific data on 1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol was not detailed in this study, the structural similarities suggest potential for similar activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.